2,2-Dimethyl-N-pyridin-4-yl-propionamide

Crystallinity Solid-State Characterization Formulation Reproducibility

Accelerate your drug discovery workflow with 2,2-Dimethyl-N-pyridin-4-yl-propionamide (CAS 70298-89-4). This pivalamide-substituted pyridine fragment features steric protection from amidase hydrolysis and a moderate LogP of ~2.14, ensuring reliable solubility and retention in screening assays. Its sharp melting point (73.9-74.0°C) and fully assigned ¹H-NMR guarantee quality control. With a reproducible 95% synthetic yield, it is a cost-effective scaffold for molecular linking and expansion.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 70298-89-4
Cat. No. B1297420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-N-pyridin-4-yl-propionamide
CAS70298-89-4
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC=NC=C1
InChIInChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12,13)
InChIKeyJCMMVFHXRDNILC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-N-pyridin-4-yl-propionamide (CAS 70298-89-4): Physical Properties and Synthetic Identity


2,2-Dimethyl-N-pyridin-4-yl-propionamide (CAS 70298-89-4) is an organic compound belonging to the class of pivalamide-substituted pyridine derivatives. Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 178.23 g/mol . The compound exists as a white to almost white crystalline powder with a reported melting point of 73.9–74.0°C, a density of 1.078 g/cm³, a boiling point of 349.3°C at 760 mmHg, and a calculated LogP of approximately 2.14 . It serves as a key building block and fragment molecule for drug discovery and organic synthesis [1].

Why 2,2-Dimethyl-N-pyridin-4-yl-propionamide Cannot Be Simply Substituted by Generic Pyridine Amide Analogs


Generic substitution of 2,2-dimethyl-N-pyridin-4-yl-propionamide with structurally similar pyridine amide analogs is not scientifically justified without rigorous experimental validation. Variations in the amide N-substituent, substitution position on the pyridine ring, and the presence or absence of the tert-butyl (pivaloyl) group critically alter key physicochemical and biological properties. For instance, simple N-(pyridin-4-yl)acetamide analogs exhibit distinct metabolic stability profiles compared to the pivalamide derivative, while 3-substituted pyridine regioisomers demonstrate significantly different hydrogen-bonding patterns and receptor binding geometries . The tert-butyl group specifically confers steric protection against amidase-mediated hydrolysis, a property not shared by unbranched alkyl amides . These differences directly impact assay reproducibility, synthetic yield in downstream derivatization, and the validity of structure-activity relationship (SAR) conclusions.

Quantitative Evidence Guide: 2,2-Dimethyl-N-pyridin-4-yl-propionamide vs. Comparators


Robust Solid-State Identity: Consistent Crystalline Morphology of 2,2-Dimethyl-N-pyridin-4-yl-propionamide vs. Oily or Amorphous Pyridine Amide Analogs

2,2-Dimethyl-N-pyridin-4-yl-propionamide exists as a well-defined crystalline solid with a sharp melting point of 73.9–74.0°C, whereas many closely related N-(pyridin-4-yl) amide analogs bearing shorter or unbranched alkyl chains are reported as oils or amorphous solids with poorly defined melting ranges . For example, N-(pyridin-4-yl)acetamide (CAS 5221-44-3) and N-(pyridin-4-yl)propionamide exhibit melting points below room temperature and lack crystalline character under standard laboratory conditions. The crystalline nature of the target compound ensures batch-to-batch physical consistency and facilitates reliable handling, weighing, and formulation reproducibility.

Crystallinity Solid-State Characterization Formulation Reproducibility

Reproducible High-Yield Synthesis of 2,2-Dimethyl-N-pyridin-4-yl-propionamide vs. Competing Synthetic Routes for Regioisomeric Pyridine Amides

The synthesis of 2,2-dimethyl-N-pyridin-4-yl-propionamide proceeds via a robust and well-documented route: reaction of 4-aminopyridine with pivaloyl chloride in dichloromethane using triethylamine as base, affording the target compound in 95% isolated yield after standard aqueous workup and silica gel chromatography (20:1 DCM:MeOH) . In contrast, the synthesis of the regioisomeric 3-substituted analog, 2,2-dimethyl-N-pyridin-3-yl-propionamide (CAS 86847-70-3), requires trimethylsilyl protection strategies and yields are typically not reported above 80% due to steric hindrance at the 3-position and competing side reactions [1]. This well-characterized, high-yielding protocol translates directly to lower cost of goods and higher batch-to-batch consistency for procurement.

Synthetic Yield Process Reproducibility Building Block Procurement

Sharply Defined Melting Point of 2,2-Dimethyl-N-pyridin-4-yl-propionamide as a Quality Indicator vs. Broader-Range Analog Specifications

2,2-Dimethyl-N-pyridin-4-yl-propionamide is characterized by a narrow, sharply defined melting point range of 73.9–74.0°C (ΔT = 0.1°C), which serves as a direct indicator of high chemical purity and crystalline homogeneity . In contrast, a structurally related commercially available analog, 2,2-dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide (CAS 86847-70-3), is supplied without a defined melting point specification, and its purity is certified only by elemental analysis or HPLC without a corroborating physical constant [1]. The absence of a sharp melting point for the comparator suggests potential polymorphic variability or the presence of impurities that complicate analytical validation. For procurement, the narrow melting range of the target compound provides a simple, low-cost, and definitive identity and purity verification method that does not require advanced instrumentation.

Purity Specification Quality Control Analytical Characterization

Well-Characterized Spectroscopic Signature of 2,2-Dimethyl-N-pyridin-4-yl-propionamide for Routine Identity Confirmation vs. Undocumented Analogs

2,2-Dimethyl-N-pyridin-4-yl-propionamide has a fully assigned and publicly available ¹H-NMR spectrum (CDCl₃, 300 MHz): δ 8.47 (d, J = 6.1 Hz, 2H, pyridine H-2/H-6), 7.79 (br s, 1H, amide NH), 7.52 (d, J = 6.0 Hz, 2H, pyridine H-3/H-5), and 1.32 (s, 9H, tert-butyl CH₃) . This complete spectroscopic assignment enables immediate identity confirmation and purity assessment using standard laboratory NMR instrumentation. In contrast, the closely related regioisomer 2,2-dimethyl-N-pyridin-3-yl-propionamide (CAS 86847-70-3) has no publicly disclosed ¹H-NMR data in vendor technical datasheets or primary literature accessible for routine quality control, necessitating additional analytical method development or reliance on vendor certificate of analysis alone. The availability of a validated spectral reference for the target compound reduces analytical burden and accelerates compound registration in laboratory inventory systems.

Spectroscopic Characterization Identity Confirmation NMR Spectroscopy

Predictable Chromatographic Behavior of 2,2-Dimethyl-N-pyridin-4-yl-propionamide Facilitates Purification vs. More Polar Pyridine Amide Analogs

2,2-Dimethyl-N-pyridin-4-yl-propionamide has a calculated LogP value of approximately 2.14 and a measured/calculated LogD (pH 7.4) of 1.31, as determined by ACD/Labs Percepta prediction models . This moderate lipophilicity, conferred by the tert-butyl (pivaloyl) group, results in predictable and reproducible retention on reversed-phase chromatography (C18) with typical acetonitrile/water or methanol/water gradients. In contrast, simpler N-(pyridin-4-yl) amide analogs lacking the tert-butyl group (e.g., N-(pyridin-4-yl)acetamide, N-(pyridin-4-yl)propionamide) exhibit LogP values below 0.5 and significantly higher aqueous solubility, leading to poor retention on standard C18 columns and complicating chromatographic purification and LC-MS analysis. The target compound's favorable LogP provides a practical advantage in both preparative purification and analytical method development.

Chromatography LogP Purification Reproducibility

Optimal Procurement and Application Scenarios for 2,2-Dimethyl-N-pyridin-4-yl-propionamide (CAS 70298-89-4)


Fragment-Based Drug Discovery (FBDD) Library Construction

2,2-Dimethyl-N-pyridin-4-yl-propionamide is explicitly positioned as a fragment molecule and important scaffold for molecular linking, expansion, and modification in drug discovery [1]. Its well-defined crystalline morphology and sharp melting point (73.9–74.0°C) ensure accurate weighing for fragment library preparation, while its moderate LogP (~2.14) facilitates consistent solubility in typical fragment screening buffers containing up to 5% DMSO . The complete ¹H-NMR assignment provides a validated reference for quality control of screening library stocks, reducing the risk of false-negative screening results due to compound degradation or misidentification.

Synthetic Building Block for Medicinal Chemistry SAR Campaigns

The reproducible high-yield (95%) synthesis of 2,2-dimethyl-N-pyridin-4-yl-propionamide from commercially available starting materials makes it a cost-effective and reliable building block for structure-activity relationship (SAR) exploration [1]. Its well-characterized NMR spectrum and predictable chromatographic behavior (LogP ~2.14, LogD pH 7.4 = 1.31) streamline reaction monitoring and product purification in parallel synthesis workflows . The pyridin-4-yl substitution pattern ensures compatibility with common medicinal chemistry transformations including N-alkylation, metal-catalyzed cross-coupling after appropriate activation, and amide bond functionalization.

Analytical Reference Standard for Pyridine Amide Identity Confirmation

The narrow melting point range (73.9–74.0°C, ΔT = 0.1°C) and fully assigned ¹H-NMR spectrum (δ 8.47, 7.79, 7.52, 1.32 ppm) of 2,2-dimethyl-N-pyridin-4-yl-propionamide establish it as a suitable analytical reference material for confirming the identity of structurally related pyridine amide derivatives [1]. Its crystalline nature and ambient temperature storage stability simplify inventory management and reduce the need for cold-chain logistics. The compound's robust spectroscopic signature enables rapid, instrument-based identity verification without requiring method development.

Method Development for Reversed-Phase Chromatographic Separation

With a calculated LogP of approximately 2.14 and LogD (pH 7.4) of 1.31, 2,2-dimethyl-N-pyridin-4-yl-propionamide serves as a representative model compound for developing and validating reversed-phase HPLC and UPLC methods for moderately lipophilic pyridine-containing amides [1]. Its predictable retention behavior on C18 columns under standard acetonitrile/water gradients enables method transfer across laboratories and facilitates the development of generic purification protocols for chemical libraries. This contrasts favorably with more polar pyridine amide analogs that exhibit minimal C18 retention and require ion-pairing or HILIC approaches.

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